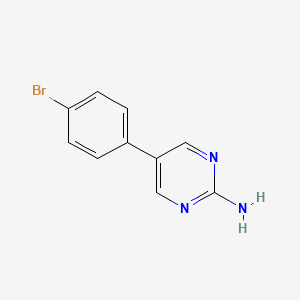

5-(4-Bromophenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-(4-bromophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8BrN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |

InChI Key |

WJPSIGJRAGKCKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-(4-Bromophenyl)pyrimidin-2-amine and its Core Intermediates

The formation of the 5-(4-bromophenyl)pyrimidine (B2776488) scaffold can be achieved through several reliable synthetic pathways, often involving the construction of key intermediates that are later converted to the final aminopyrimidine.

A common and effective route to this compound begins with the commercially available methyl 2-(4-bromophenyl)acetate. This multi-step synthesis first builds the pyrimidine (B1678525) ring and then introduces the necessary functional groups for further transformation.

The process commences with the reaction of methyl p-bromophenylacetate with dimethyl carbonate in the presence of a base like sodium methoxide (B1231860) to yield 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. google.com This malonate derivative is a key precursor for the pyrimidine ring. The subsequent cyclization of this intermediate with formamidine (B1211174) hydrochloride leads to the formation of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, also known as 5-(4-bromophenyl)pyrimidine-4,6-diol. google.comatlantis-press.com This diol exists in equilibrium with its keto tautomer, pyrimidinone.

Table 1: Key Intermediates in the Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207)

| Compound Name | Starting Material | Reagents | Purpose |

|---|---|---|---|

| 2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester | Methyl p-bromophenylacetate | Dimethyl carbonate, Sodium methoxide | Forms the dicarbonyl precursor for cyclization. google.com |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | 2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester | Formamidine hydrochloride | Constructs the core pyrimidine ring. google.comatlantis-press.com |

An alternative and widely used method for constructing 2-aminopyrimidine (B69317) rings involves the condensation reaction between a chalcone (B49325) (an α,β-unsaturated ketone) and a guanidine (B92328) reagent. researchgate.net Chalcones can be synthesized through the Claisen-Schmidt condensation of an appropriate benzaldehyde (B42025) and an acetophenone. For the synthesis of the target compound, a chalcone bearing a 4-bromophenyl group would be required.

The core of this methodology is the cyclization of the chalcone with guanidine hydrochloride or guanidine carbonate in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, typically in a solvent like ethanol (B145695) or dimethylformamide. researchgate.netajol.info The reaction proceeds through a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable 2-aminopyrimidine ring. This approach is versatile, allowing for the synthesis of a wide array of substituted pyrimidines by varying the substituents on the chalcone precursors. acs.orgnih.gov

Table 2: Research Findings on Chalcone-Guanidine Cyclization

| Study Focus | Chalcone Precursor | Guanidine Reagent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| General Pyrimidine Synthesis | Substituted Chalcones | Guanidine-HCl | KOH/Ethanol, Reflux | Synthesis of biologically active pyrimidine derivatives. | |

| Quinazolinedione Hybrids | Chalcone with quinazolinedione moiety | Guanidine-HCl | NaOH/Ethanol | Formation of pyrimidine moieties attached to a quinazolinedione skeleton. | acs.orgnih.gov |

| Green Chemistry Approach | Substituted Chalcones | Guanidine-HCl | UV-Irradiation | Higher yields compared to conventional heating methods. |

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, has also been adapted for the synthesis of pyrimidine derivatives. wikipedia.orglibretexts.org A newer methodology involves the use of a Wittig reagent to construct 4,6-diaryl-pyrimidin-2-amines. researchgate.net

This approach typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (the Wittig reagent). wikipedia.org In the context of pyrimidine synthesis, this reaction can be part of a multi-step sequence to build the necessary backbone, which is then cyclized. For instance, a Wittig reaction could be employed to create a substituted alkene that is then transformed into a 1,3-dicarbonyl compound or its equivalent, a necessary precursor for cyclization with guanidine. organic-chemistry.orgyoutube.com The key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, which is crucial for ensuring the correct regiochemistry in the final heterocyclic ring. libretexts.org

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine (B178648), can be employed in pyrimidine chemistry, often leading to ring transformation or cleavage rather than primary ring formation. rsc.orgscispace.com For example, treating certain pyrimidine derivatives, such as those with ester groups, with hydrazine hydrate (B1144303) can lead to the formation of hydrazides. researchgate.net

In some cases, this reaction can induce a ring-opening followed by a new ring-closing event. For instance, the reaction of hydrazine with certain pyrimidines can lead to the formation of pyrazoles. rsc.org While not a direct route to this compound, hydrazinolysis of a suitably substituted pyrimidine could potentially yield a precursor, such as a pyrazole (B372694) with appended functional groups that could be cyclized into a new pyrimidine ring. More commonly, hydrazine is used to introduce a hydrazinyl group onto a pre-formed pyrimidine ring, which can then be used in subsequent reactions to build more complex heterocyclic systems. beilstein-journals.orgnih.gov

Derivatization and Structural Modification Strategies for Pyrimidine-2-amines

Once the core 2-aminopyrimidine structure is obtained, further modifications can be made to alter its properties. Nucleophilic substitution reactions are a primary tool for this purpose.

The pyrimidine ring, particularly when substituted with electron-withdrawing groups or additional nitrogen atoms, is electron-deficient. wikipedia.org This property facilitates nucleophilic aromatic substitution (SNAr) reactions, especially at the C2, C4, and C6 positions. wikipedia.orgyoutube.com Halogen atoms, such as chlorine at the C4 and C6 positions of an intermediate like 5-(4-bromophenyl)-4,6-dichloropyrimidine, are excellent leaving groups for such substitutions.

A common strategy involves the sequential and selective substitution of these chlorine atoms. For example, reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with a nucleophile like a sulfamide (B24259) potassium salt can lead to the substitution of one chlorine atom. acs.orgacs.org The second chlorine can then be replaced by reacting the resulting monochloro-pyrimidine intermediate with another nucleophile, such as an alcohol in the presence of a strong base like potassium tert-butylate. acs.orgacs.orggoogle.com This stepwise approach allows for the introduction of two different substituents onto the pyrimidine ring with high regioselectivity. The reaction of 2-halopyrimidines with various amines is a frequently used method to generate diverse libraries of 2-aminopyrimidine derivatives. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not specified in sources | C₁₀H₈BrN₃ |

| Methyl 2-(4-bromophenyl)acetate | 18698-97-0 | C₉H₉BrO₂ |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | 146533-40-6 (for dichloropyrimidine) | C₁₀H₇BrN₂O₂ |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 | C₁₀H₅BrCl₂N₂ |

| Guanidine | 113-00-8 | CH₅N₃ |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ |

| Hydrazine | 302-01-2 | H₄N₂ |

| Potassium tert-butylate | 865-47-4 | C₄H₉KO |

| 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine | Not specified in sources | C₁₁H₁₀BrN₃O |

Introduction of Substituents at Positions 4, 5, and 6 of the Pyrimidine Nucleus

The functionalization of the pyrimidine ring at positions 4, 5, and 6 is a key strategy for creating structural diversity.

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is a pivotal step, as the chloro groups at positions 4 and 6 serve as excellent leaving groups for subsequent nucleophilic substitution reactions. google.com A patented method describes the preparation of this intermediate starting from p-bromophenylacetic acid. The process involves esterification, followed by reaction with dimethyl carbonate to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. This intermediate then undergoes cyclization with formamidine hydrochloride to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is subsequently chlorinated to afford the desired 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.com

With the 4,6-dichloro derivative in hand, selective and sequential palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents. Triorganoindium reagents have been successfully used for the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, highlighting a versatile and efficient methodology for creating non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions. nih.gov

Furthermore, regioselective lithiation offers another powerful tool for introducing substituents. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position have been synthesized using a regioselective lithiation–substitution protocol. nih.gov This approach allows for the targeted modification of the pyrimidine core.

The introduction of substituents can also be achieved through multicomponent reactions. For example, a zinc chloride-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org

Table 1: Examples of Substituent Introduction at Positions 4 and 6

| Starting Material | Reagent/Catalyst | Position(s) Substituted | Product Type | Reference |

| p-Bromophenylacetic acid | Solid acid catalyst, Dimethyl carbonate, Formamidine hydrochloride, Chlorinating agent | 4, 6 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | google.com |

| 4,6-Dichloro-2-(4-morpholinyl)pyrimidine | Triorganoindium reagents/Palladium catalyst | 4, 6 | 4,6-Disubstituted 2-(4-morpholinyl)pyrimidines | nih.gov |

| 2-Amino-6-methyl-4(3H)-pyrimidinone | Lithiation reagent | 6 | 6-Substituted 2-amino-5-bromo-4(3H)-pyrimidinones | nih.gov |

| Functionalized enamines | Triethyl orthoformate, Ammonium acetate/ZnCl₂ | 4, 5 | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

Incorporation of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups onto the pyrimidine nucleus is frequently accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These methods are highly valued for their efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds. It has been used to synthesize a variety of 5-aryl- and C-6 alkyl-substituted pyrimidine derivatives. researchgate.net For instance, the reaction of 5-bromopyrimidines with arylboronic acids in the presence of a palladium catalyst and a base yields the corresponding 5-arylpyrimidines. nih.govresearchgate.net This methodology has been successfully applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from the corresponding 5-bromo precursor. mdpi.com The reaction conditions can be optimized to achieve high yields and selectivity, even on a larger scale, and microwave irradiation can significantly accelerate the reaction. mdpi.com

The Stille cross-coupling reaction provides an alternative route for arylating the pyrimidine ring. researchgate.net This reaction utilizes organotin reagents and a palladium catalyst.

The regioselectivity of these cross-coupling reactions is a crucial aspect. Studies on 2,4,5,6-tetrachloropyrimidine (B156064) have shown that the order of arylation is typically position 4, followed by 6, and then 2, allowing for the controlled synthesis of mono-, di-, and tri-arylpyrimidines. researchgate.netresearchgate.net

Beyond palladium catalysis, other methods for incorporating aryl groups exist. For example, 2-aryl pyrimidines can be synthesized in good to high yields at room temperature via an SNAr approach using aryl magnesium halides as nucleophiles, avoiding the need for precious metal catalysts. organic-chemistry.org

Table 2: Examples of Aryl and Heteroaryl Moiety Incorporation

| Pyrimidine Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| 5-Bromopyrimidine | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₂Cl₂/Na₂CO₃ | 5-Arylpyrimidine | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Suzuki-Miyaura | Palladium catalyst/Microwave | 4-Phenyl-2-chloropyrimidine | mdpi.com |

| 5-Bromopyrimidine derivative | Organostannane | Stille | Palladium catalyst | 5-Arylpyrimidine | researchgate.net |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)Cl₂ | Aryl-substituted pyrimidines | researchgate.net |

| Chloro-pyrimidine | Aryl magnesium halide | SNAr | Room temperature | 2-Arylpyrimidine | organic-chemistry.org |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrimido[4,5-b]quinolines)

The pyrimidine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems, leading to compounds with potentially enhanced biological activities.

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocycles is of significant interest due to their activity as protein kinase inhibitors. nih.gov The most common synthetic route involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds. acs.org

Pyrimido[4,5-b]quinolines: These tricyclic structures have been synthesized through various methods. One approach involves the reaction of 4-arylamino-5-carboxy-2-hydroxy-6-methylpyrimidines with polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). nih.gov Another strategy utilizes multicomponent reactions. For instance, the reaction of 1,3-dicarbonyl compounds (like dimedone or barbituric acid), 6-aminouracil, and an aromatic aldehyde can yield pyrimido[4,5-b]quinolines. rsc.org Ultrasonically assisted reactions in acetic acid have also been reported for the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. royalsocietypublishing.org

The synthesis of pyrimido[4,5-b]quinolines can also be achieved from appropriately functionalized quinoline (B57606) precursors. For example, 2-chloroquinoline-3-carbonitriles can react with guanidine hydrochloride, urea, or thiourea (B124793) to form the fused pyrimidine ring. royalsocietypublishing.org A series of N-arylpyrimido[4,5-b]quinolines and their 2,3-dihydro analogs have been designed and synthesized as potential anticancer agents. nih.gov

Exploration of Prodrug Strategies through Derivatization of Amino and Hydroxy Groups

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of drug candidates. The amino and potential hydroxy groups on the this compound scaffold are ideal handles for derivatization.

Amino acids are attractive promoieties for prodrug design as they can improve water solubility and utilize cellular transport systems. mdpi.com The synthesis of 5'-O-amino acid esters of pyrimidine nucleosides has been shown to be an effective strategy. mdpi.com This approach can also be applied to the amino group of the pyrimidine ring.

The goal of a prodrug strategy is to create a bioreversible derivative that is converted to the active parent drug in vivo. mdpi.com For pyrazolo[3,4-d]pyrimidine derivatives, a prodrug approach was successfully used to enhance aqueous solubility, a common challenge for this class of compounds. nih.gov This involved creating water-soluble prodrugs that, upon in vitro hydrolysis, released the active compound. nih.gov

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a crucial role in the efficient and sustainable synthesis of pyrimidines. Various catalytic systems have been developed to facilitate the formation of the pyrimidine ring and its subsequent functionalization.

Iridium-catalyzed multicomponent synthesis offers a regioselective route to highly substituted pyrimidines from amidines and alcohols. acs.org This process involves a sequence of condensation and dehydrogenation steps. acs.org

Copper-catalyzed reactions have also proven effective. For example, the cyclization of ketones with nitriles under basic conditions provides a facile and economical synthesis of diversely functionalized pyrimidines. organic-chemistry.org Another copper-catalyzed method involves the [3 + 3] annulation of amidines with saturated ketones. organic-chemistry.org

Hybrid catalysts, including magnetic nanocatalysts, are gaining attention for their high activity, stability, and recyclability, particularly in the synthesis of fused pyrimidine systems like pyrano-pyrimidines. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture using a magnet, simplifying the purification process. nih.gov

Organocatalysis, using organic acids and bases like L-proline, has also been employed in pyrimidine synthesis. acs.org

Table 3: Catalytic Approaches in Pyrimidine Synthesis

| Catalyst Type | Reaction | Substrates | Product Type | Reference |

| Iridium | Multicomponent Synthesis | Amidines, Alcohols | Substituted Pyrimidines | acs.org |

| Copper | Cyclization | Ketones, Nitriles | Functionalized Pyrimidines | organic-chemistry.org |

| Copper | [3+3] Annulation | Amidines, Saturated Ketones | Substituted Pyrimidines | organic-chemistry.org |

| Hybrid (Magnetic Nanocatalysts) | Multicomponent Reaction | Aldehydes, Barbituric acid, Malononitrile | Pyrano[2,3-d]pyrimidinediones | acs.org |

| Organocatalyst (L-proline) | Three-component Reaction | Aromatic aldehydes, Urea/Thiourea, 3,4-Dihydro-(2H)-pyran | Pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | acs.org |

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Pyrimidin 2 Amine Analogs

Impact of Substituents on Pyrimidine (B1678525) Ring Positions (C4, C5, C6) on Biological Activity

The pyrimidine ring is a key pharmacophore, and its substitution pattern plays a critical role in modulating the biological activity of derivatives. The electronic and steric properties of substituents at the C4, C5, and C6 positions can significantly influence the compound's interaction with biological targets.

Influence of Halogen and Alkyl Substitutions

The introduction of halogen and alkyl groups at various positions on the pyrimidine ring has been a common strategy to fine-tune the biological activity of pyrimidine-based compounds.

The presence of small hydrophobic substituents, such as methyl groups, on the pyrimidine ring can influence activity. For instance, in a series of aminodimethylpyrimidinol derivatives designed as FGFR4 inhibitors, the presence of dimethyl groups on the pyrimidine ring was found to be detrimental to the activity against the target. semanticscholar.org This suggests that bulky alkyl groups at certain positions can create steric hindrance, preventing optimal binding to the target enzyme. semanticscholar.org Conversely, in other contexts, alkylation can shift metabolic pathways, potentially reducing bioactivation and altering the mutagenic potential of a compound, although this does not systematically reduce its mutagenicity. nih.gov

Halogen substitutions, particularly at the C4 position of the pyrimidine ring, have been shown to be important for activity in some series. For example, in a study of 4-substituted 2-amino-6-(aniline) pyrimidines as inhibitors of DNA polymerase III, a 4-chloro substituted compound was used as a prototype, and further modifications with 4-halosubstituted phenoxy groups were found to increase the inhibitory activities. nih.gov This highlights the potential of halogen atoms to act as key interaction points or to modulate the electronic properties of the ring system.

| Compound Series | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Aminodimethylpyrimidinol derivatives | Dimethyl groups on pyrimidine ring | Detrimental to FGFR4 inhibitory activity | semanticscholar.org |

| 4-Substituted 2-amino-6-(aniline) pyrimidines | 4-Halosubstituted phenoxy groups | Increased anti-Pol III activities | nih.gov |

Effects of Electron-Withdrawing and Electron-Donating Groups on Phenyl Substituents

The electronic nature of substituents on the phenyl ring of 5-phenylpyrimidin-2-amine (B1337631) analogs is a critical determinant of their biological activity. The balance between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly impact a compound's potency and selectivity.

In studies of related compounds like fluorinated phenylcyclopropylamines, para-substituted electron-withdrawing groups on the phenyl ring were found to increase the potency of MAO-A inhibition, while electron-donating groups like methyl or methoxy (B1213986) had little to no effect on this activity. nih.govresearchgate.net In contrast, for the inhibition of tyramine (B21549) oxidase, electron-donating substituents increased potency, whereas electron-withdrawing substituents decreased it. nih.gov This demonstrates that the nature of the substituent required for optimal activity is highly dependent on the specific biological target.

Molecular electrostatic potential (MEP) maps of thieno[2,3-b]pyridines revealed that strong electron-withdrawing groups like cyano (-CN) had a more pronounced effect on the electron density of the molecule compared to other groups like nitro (-NO2). mdpi.com This difference in electronic distribution was suggested to be a key factor influencing the binding of these compounds to their target. mdpi.com Theoretical studies on five-membered N-heterocycles have also shown that the position of heteroatoms relative to the substituent significantly influences its electron-donating or -withdrawing properties. rsc.org

| Compound Series | Substituent Type on Phenyl Ring | Effect on Activity | Biological Target | Reference |

|---|---|---|---|---|

| Fluorinated phenylcyclopropylamines | Electron-withdrawing (para-position) | Increased potency | MAO-A | nih.govresearchgate.net |

| Fluorinated phenylcyclopropylamines | Electron-donating | No influence | MAO-A | nih.gov |

| Fluorinated phenylcyclopropylamines | Electron-donating | Increased potency | Tyramine Oxidase | nih.gov |

| Fluorinated phenylcyclopropylamines | Electron-withdrawing | Decreased activity | Tyramine Oxidase | nih.gov |

| Thieno[2,3-b]pyridines | -CN (strong EWG) | Decreased FOXM1 expression | FOXM1 | mdpi.com |

Modulation of Activity through Modifications at the Amino Group

The 2-amino group of the pyrimidine ring is a crucial site for modification to modulate biological activity. Its ability to act as a hydrogen bond donor and its basicity can be fine-tuned through various chemical transformations.

In studies of aminoglycoside antibiotics, modifications at the 5”-amino group were well-tolerated and, in some cases, led to increased activity. nih.gov The introduction of a basic amine can enhance interactions with the biological target through stronger hydrogen bonding. nih.gov However, such modifications can also impact selectivity, as seen with 5”-amino modified aminoglycosides showing less selectivity for bacterial ribosomes over mammalian mitochondrial and cytoplasmic ribosomes. nih.gov

In a different context, the modification of the 2-amino group in 2-amino-5-nitrothiazole (B118965) analogs of nitazoxanide (B1678950) was explored. nih.gov While many modifications were problematic, certain head group analogs recapitulated or even improved upon the activity of the parent compound, demonstrating that modification of the amino group is a viable strategy for developing new analogs with enhanced properties. nih.gov

SAR within Fused Pyrimidine Systems (e.g., Pyrido[2,3-d]pyrimidines, Pyrazolo[1,5-a]pyrimidines)

Fusing a second heterocyclic ring to the pyrimidine core of 5-(4-bromophenyl)pyrimidin-2-amine can lead to novel scaffolds with distinct biological activities. Pyrido[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are two such examples that have been extensively studied. nih.govrsc.org

Pyrido[2,3-d]pyrimidines: These fused systems are of significant interest in medicinal chemistry. nih.govorgchemres.org The synthesis of 2-aryl pyrido[2,3-d]pyrimidines has led to the discovery of potent mGlu5 receptor antagonists. nih.gov The substitution pattern on both the pyrimidine and the fused pyridine (B92270) ring is critical for activity. For instance, the introduction of substituents at the C4 position of the pyridopyrimidine system can be challenging but is crucial for modulating biological effects. nih.gov

Pyrazolo[1,5-a]pyrimidines: This scaffold has emerged as a cornerstone in the development of protein kinase inhibitors for cancer therapy. rsc.orgnih.gov SAR studies have revealed that substituents at the 3- and 5-positions are critical for potency. nih.gov For example, in a series of Pim-1 kinase inhibitors, maintaining a hydrogen bonding interaction at the 5-position was essential for activity. nih.gov The introduction of basic side chains has been shown to improve both solubility and potency. nih.gov Furthermore, the nature of the aryl group at the 3-position and substituents at the 6-position also play a significant role in determining the anticancer activity of these compounds. byu.edu

| Fused System | Key Substitution Positions | Impact on Biological Activity | Example Target | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 2-Aryl | Potent mGlu5 receptor antagonism | mGlu5 Receptor | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3- and 5-positions | Critical for Pim-1 kinase inhibition potency | Pim-1 Kinase | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 6-position (polar groups) | Improved interaction with biological targets | Kinases | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3-Aryl and 6-substituents | Influences anti-cancer activity | Cancer cell lines | byu.edu |

Comparative Analysis of Isomeric Forms and Substituent Positions

The spatial arrangement of substituents and the isomeric form of a molecule can have a profound impact on its biological activity. This is due to the specific three-dimensional requirements of receptor binding sites.

In a study of fluorinated phenylcyclopropylamines, the trans-isomers were found to be consistently more potent inhibitors of tyramine oxidase than the corresponding cis-isomers. researchgate.net This highlights the importance of stereochemistry in determining inhibitor activity. Similarly, a comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides revealed a subtle interplay between the base moiety and the target enzyme in defining relative inhibitory activity, underscoring the significance of the precise positioning of the pyrimidine ring. nih.gov

The position of substituents on the heterocyclic core is also critical. For example, in the synthesis of aminonitroimidazoles, the substitution of a nitro group with an amine at the C4 position versus the C5 position leads to isomers with different spectral properties, which can be correlated with differences in their biological profiles. mdpi.com Furthermore, a comparison of methylated aminopyrimidine analogs with their non-methylated parent compounds showed that the addition of methyl groups was detrimental to activity, indicating that even small changes in substitution can lead to significant alterations in biological effect. semanticscholar.org

Biological Activities and Pharmacological Target Engagement

Anticancer and Antiproliferative Activities

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of anticancer agents. ekb.egijrpr.comresearchgate.netthepharmajournal.comnih.gov Investigations into pyrimidine derivatives have explored their roles in inhibiting key cellular processes involved in cancer progression.

Inhibition of Kinases (e.g., ULK1, PLK4, ABL1 Tyrosine Kinase, CDK-8, HDACs)

While direct studies on the kinase inhibitory activity of 5-(4-Bromophenyl)pyrimidin-2-amine are limited, research on closely related derivatives provides insights into its potential targets.

Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase crucial for initiating autophagy. One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated potent inhibition of ULK1 and the proliferation of A549 non-small cell lung cancer cells.

The aminopyrimidine core is also a key feature in a series of potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is linked to tumorigenesis, making it a viable anticancer target.

Furthermore, pyrimidine-based structures have been incorporated into the design of histone deacetylase (HDAC) inhibitors. For instance, compounds with a 5-chloro-4-((substituted phenyl)amino)pyrimidine cap group have shown selective inhibition of class I HDACs, particularly HDAC3.

Disruption of Microtubule Dynamics and Tubulin Polymerization

Microtubule targeting agents are a cornerstone of cancer chemotherapy. While direct evidence for this compound is not available, pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. These compounds were found to be highly active in tubulin assembly assays, with some exhibiting inhibitory concentrations in the sub-micromolar range.

Induction of Cell Cycle Arrest and Apoptosis Pathways

The ability to induce cell cycle arrest and apoptosis (programmed cell death) is a hallmark of many anticancer drugs. Studies on various pyrimidine derivatives have demonstrated these effects. For example, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo ijrpr.comresearchgate.netthieno[2,3-d]pyrimidines were found to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. Similarly, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have been shown to cause G2/M cell cycle arrest in MCF-7 breast cancer cells and induce apoptosis.

Induction of Methuosis in Cancer Cells

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. While there is no direct evidence of this compound inducing methuosis, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as potent inducers of this cell death pathway. These compounds were shown to be highly cytotoxic to various cancer cell lines while exhibiting low toxicity to normal cells.

Activity against Specific Cancer Cell Lines (e.g., MCF-7, HepG2, HCT116, K562)

The anticancer activity of pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound is not detailed in the provided results, related compounds have shown activity. For instance, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were evaluated against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. Additionally, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have demonstrated activity against K-562 and MCF-7 cell lines.

Antimicrobial and Antifungal Efficacy

The pyrimidine ring is also a key structural motif in the development of antimicrobial and antifungal agents. healthinformaticsjournal.comnih.govresearchgate.netnih.gov The search for new agents is driven by the rise of multidrug-resistant pathogens.

Research into 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates has demonstrated their potential as antimicrobial and antifungal agents. These compounds were tested against standard strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The study found that certain derivatives exhibited moderate antimicrobial and significant antifungal effects. Other studies have highlighted the broad-spectrum antimicrobial activity of various pyrimidine-based scaffolds. nih.govijpsjournal.com

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, V. cholerae, K. pneumoniae)

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, a series of N-(4-bromophenyl)furan-2-carboxamides, which share a similar core structure, were synthesized and tested against clinically isolated drug-resistant bacteria. One of the parent compounds in this study, N-(4-bromophenyl)furan-2-carboxamide, showed significant effectiveness against NDM-positive Acinetobacter baumannii. mdpi.com This suggests that the 4-bromophenyl moiety is a key contributor to the antibacterial action. Further research into related pyrimidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govijprems.comnih.gov

In a study focused on halogenated pyrrolopyrimidines, a p-bromo substitution on the amine part of the molecule led to improved antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. nih.gov Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives also reported promising antimicrobial activity against S. aureus and E. coli. nih.gov The development of resistance to a wide array of antibiotics by pathogens like A. baumannii and Klebsiella pneumoniae underscores the importance of these findings. mdpi.com

Table 1: Antibacterial Activity of Related Compounds

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (NDM-positive) | Effective | mdpi.com |

| Halogenated pyrrolopyrimidines (p-bromo substituted) | S. aureus | MIC of 8 mg/L | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | Promising | nih.gov |

| Pyrimidine derivatives | S. aureus, B. subtilis, E. coli | Strong | ijprems.com |

Antifungal Activity against Fungal Species (e.g., A. flavus, A. niger, C. albicans)

The antifungal potential of pyrimidine derivatives has also been a subject of investigation. Studies have shown that compounds containing the pyrimidine scaffold exhibit activity against various fungal species. For example, certain pyrimidine derivatives have demonstrated strong effects against Candida albicans and Aspergillus flavus. ijprems.com Research on 5-phenylthio-2,4-bisbenzyloxypyrimidine, a related pyrimidine nucleobase, showed very good in vitro antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.gov

Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported promising antifungal activity comparable to the standard drug fluconazole. nih.gov Similarly, other research has highlighted the antifungal properties of various pyrimidine derivatives against C. albicans. zsmu.edu.ua The collective findings suggest that the pyrimidine core, in combination with specific substitutions, can be a valuable template for the development of new antifungal agents.

Table 2: Antifungal Activity of Related Compounds

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| Pyrimidine derivatives | C. albicans, A. flavus | Strong | ijprems.com |

| 5-phenylthio-2,4-bisbenzyloxypyrimidine | A. niger, A. flavus, C. albicans | Very good | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Not specified | Promising (comparable to fluconazole) | nih.gov |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | C. albicans | Moderate to good | zsmu.edu.ua |

Anti-tubercular Activity Targeting Thymidine (B127349) Monophosphate Kinase (TMPKmt)

The compound this compound and its derivatives have been identified as having potential anti-tubercular properties. A key target for anti-tubercular drugs is the Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt), an enzyme essential for the synthesis of bacterial DNA. nih.govnih.gov Due to the low sequence similarity between TMPKmt and the human isozyme, it is a promising target for selective inhibition of mycobacterial growth. nih.gov

Research has focused on designing inhibitors that can specifically target TMPKmt. nih.gov While direct studies on this compound's interaction with TMPKmt are limited in the provided results, the broader class of pyrimidine derivatives has been extensively studied as TMPKmt inhibitors. ucl.ac.uk For instance, the modification of thymidine analogues has led to compounds with significant inhibitory potency against TMPKmt. researchgate.net The development of spirocyclic azetidines equipped with a nitrofuran warhead has also shown excellent activity against Mycobacterium tuberculosis. mdpi.com These findings highlight the potential of pyrimidine-based compounds in the ongoing search for new and effective anti-tubercular agents.

Anti-inflammatory and Analgesic Potential

Pyrimidine derivatives have been recognized for their anti-inflammatory effects, which are often attributed to their ability to inhibit key inflammatory mediators. nih.gov These mediators include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.govnih.gov The anti-inflammatory mechanism of many pyrimidine-based agents involves the suppression of COX-1 and COX-2 enzymes. nih.gov

While direct evidence for the anti-inflammatory and analgesic potential of this compound is not explicitly detailed in the search results, the broader class of pyrimidine derivatives has shown significant promise in this area. For example, various synthetic pyrimidines have demonstrated potent anti-inflammatory effects by inhibiting inflammatory mediators like prostaglandin (B15479496) E2, tumor necrosis factor-α, and nuclear factor κB. nih.gov Furthermore, studies on other heterocyclic compounds have shown that structural modifications can lead to significant analgesic activity. nih.gov The development of novel pyrimidine derivatives continues to be an active area of research for new anti-inflammatory and analgesic agents with improved selectivity and reduced side effects. nih.gov

Modulation of Receptor Systems

Endothelin Receptor Antagonism (ETA and ETB)

The 5-(4-bromophenyl)pyrimidine (B2776488) scaffold is a core component of macitentan (B1675890), a potent dual endothelin receptor antagonist. researchgate.netnih.gov Endothelin receptors, ETA and ETB, are involved in vasoconstriction and other physiological processes. nih.gov Antagonism of these receptors is a therapeutic strategy for conditions such as pulmonary arterial hypertension. nih.govacs.org

The discovery of macitentan involved the optimization of a series of pyrimidine derivatives. The introduction of a 5-(4-bromophenyl) group was a key modification that contributed to the compound's high affinity for both ETA and ETB receptors. researchgate.netacs.org Specifically, macitentan, or N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, emerged as a highly effective and orally active dual endothelin receptor antagonist. nih.gov

Table 3: Endothelin Receptor Antagonist Activity

| Compound | Target Receptors | Activity | Reference |

|---|---|---|---|

| Macitentan (containing 5-(4-bromophenyl)pyrimidine) | ETA and ETB | Potent dual antagonist | researchgate.netnih.gov |

Other Biological Activities

Bone Anabolic Activity Promoting Osteogenesis via BMP2/SMAD1 Signaling

While direct studies on this compound are limited, research into structurally similar pyrimidine derivatives has revealed significant potential in promoting bone growth. A study focused on novel pyrimidine derivatives as bone anabolic agents identified a closely related compound, 4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine , as a potent promoter of osteogenesis. mdpi.com

This research highlighted that certain pyrimidine derivatives can stimulate the differentiation of osteoblasts, the cells responsible for new bone formation, through the upregulation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. mdpi.com The BMPs are a group of growth factors that play a crucial role in the development of bone and cartilage. mdpi.com The activation of the BMP2 pathway initiates a signaling cascade involving the phosphorylation of SMAD1/5/8 proteins, which then translocate to the nucleus to regulate the expression of osteogenic genes like RUNX2 and Type 1 collagen. mdpi.com

In this study, a series of 31 pyrimidine derivatives were synthesized and evaluated for their bone anabolic potential. The findings indicated that specific substitutions on the pyrimidine core are critical for activity. While a direct analogue, 4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, was synthesized as part of this series, the most efficacious compound was identified as N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a), which demonstrated significant anabolic effects at a concentration of 1 pM. mdpi.com This suggests that the core structure shared with this compound is a promising scaffold for the development of new therapies for bone-related disorders like osteoporosis. mdpi.com

Table 1: Bone Anabolic Activity of a Related Pyrimidine Derivative This interactive table summarizes the findings related to a structurally similar compound.

| Compound | Target Pathway | Key Findings | Most Efficacious Concentration |

|---|---|---|---|

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | BMP2/SMAD1 Signaling | Promoted osteogenesis by upregulating osteogenic genes (RUNX2, Type 1 collagen). | 1 pM |

Antioxidant Properties

Scientific literature available through comprehensive searches does not currently contain specific studies evaluating the antioxidant properties of this compound. While pyrimidine derivatives, in general, have been investigated for a wide range of biological activities, including antioxidant effects, dedicated research on this particular compound is not yet published. nih.gov Therefore, no specific data on its capacity to scavenge free radicals or inhibit oxidative stress can be provided at this time.

Enzyme Activity Modulation

The modulation of enzyme activity is a common mechanism of action for many therapeutic agents. Pyrimidine-based compounds have been identified as inhibitors of various enzymes, including kinases and β-glucuronidase. mdpi.comnih.govsemanticscholar.org However, specific research detailing the effects of this compound on any particular enzyme is not available in the current body of scientific literature. Studies on other aminopyrimidine derivatives have shown potent inhibitory activity against enzymes like Polo-like kinase 4 (PLK4), which is a target in cancer therapy. nih.gov Without dedicated enzymatic assays for this compound, its potential for enzyme activity modulation remains uncharacterized.

Thrombolytic Activity

Thrombolytic agents are crucial in the treatment of conditions caused by blood clots, such as heart attacks and strokes. While some heterocyclic compounds are explored for their potential in this area, there are no published studies to date that have investigated the thrombolytic activity of this compound. Research into the thrombolytic potential of various plant extracts and synthetic compounds is ongoing, but this specific pyrimidine derivative has not been a subject of such investigations based on available literature. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 5-(4-bromophenyl)pyrimidin-2-amine, might interact with a protein of interest.

Ligand-Protein Binding Interactions with Pharmacological Targets

Derivatives of this compound have been the subject of molecular docking studies to evaluate their binding affinity and interaction mechanisms with various pharmacological targets, including kinases, enzymes, and DNA. These studies are crucial in the early stages of drug discovery.

For instance, derivatives of a structurally related compound, 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine, were docked with human cyclin-dependent kinase-2 (CDK2), a key protein in cell cycle regulation. The results indicated that compounds with specific substitutions, such as para-fluoro and para-hydroxy groups on the phenyl ring, exhibited significant binding energies, suggesting their potential as CDK2 inhibitors. nih.gov Specifically, compounds with chloro, hydrogen, nitro, and hydroxy substitutions showed binding energies of -7.9, -7.7, -7.5, and -7.4 kcal/mol, respectively. nih.gov

In another study, derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine were investigated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase domain. ijpsjournal.com The docking results for several of these derivatives showed high docking scores when compared to the standard anticancer drug erlotinib, indicating a strong binding affinity for the EGFR kinase. ijpsjournal.com This suggests that the 5-(4-bromophenyl) moiety is a key feature for interaction within the kinase domain. ijpsjournal.com

Furthermore, the versatility of the pyrimidine (B1678525) scaffold is highlighted by the investigation of 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo nih.govevitachem.comthieno[2,3-d]pyrimidines as dual inhibitors of topoisomerase-I and topoisomerase-II. nih.gov Docking studies revealed that these compounds fit well into the binding sites of both enzymes, with the bromophenyl ring playing a crucial role in the interaction with key amino acid residues. nih.gov Specifically, the thienopyrimidine ring of one derivative exhibited π–π stacking with DC112 and DA113, while the bromophenyl ring showed π–π stacking with DT10 in Topoisomerase I. nih.gov

The following table summarizes the binding affinities of selected pyrimidine derivatives with their respective protein targets:

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl) pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 |

| 4-(2-amino-3,5-dibromophenyl)-6-phenyl pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) | -7.7 |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-nitrophenyl) pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) | -7.5 |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl) pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 |

Binding Site Analysis

The analysis of the binding site provides detailed information about the specific interactions between the ligand and the protein. This includes identifying key amino acid residues and the types of interactions, such as hydrogen bonds and hydrophobic interactions.

Studies on pyrimidine derivatives have revealed interactions with important binding sites, including the colchicine (B1669291) binding site in tubulin and the ATP binding pocket in kinases. The colchicine binding site is a well-known target for anticancer drugs that disrupt microtubule dynamics. researchgate.netnih.gov While direct docking studies of this compound at this site were not found, the general importance of the pyrimidine core in targeting this pocket has been established for other substituted pyrimidines. researchgate.net

In the context of kinases, the ATP binding pocket is the primary target for many inhibitors. rsc.org The pyrimidine scaffold is a common feature in kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase. For example, in CDK9 inhibitors, a 2,4,5-trisubstituted pyrimidine core was designed to interact with the ATP binding site. Molecular modeling suggested that the conformation of the substituted pyrimidine could influence selectivity between different kinases like CDK2 and CDK9.

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic structure and properties of molecules. These calculations provide a deeper understanding of the molecule's geometry, reactivity, and electronic characteristics.

Geometry Optimization and Molecular Structure Definition

Geometry optimization is a fundamental quantum chemical calculation that determines the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, DFT and HF methods have been used to calculate their optimized geometries. nih.gov

For a related compound, 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline, X-ray crystallography and DFT calculations were used to determine its molecular structure. nih.gov The study revealed a strong conjugation of the pyrazoline chromophore with the aromatic rings. nih.gov Similarly, the optimized molecular geometry of other pyrimidine derivatives has been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, providing insights into bond lengths and angles. irjweb.com These computational results are often compared with experimental data from X-ray diffraction to validate the theoretical model. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

For various pyrimidine and related heterocyclic compounds, MEP analysis has been performed to understand their reactivity. nih.govirjweb.com The MEP map typically shows negative potential regions (in red) that are prone to electrophilic attack and positive potential regions (in blue) that are susceptible to nucleophilic attack. For instance, in N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, MEP analysis was used to understand the reactive regions of the molecule. irjweb.com This type of analysis is crucial for predicting how a molecule like this compound might interact with biological macromolecules.

HOMO-LUMO Analysis for Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com

HOMO-LUMO analysis has been conducted for several pyrimidine derivatives to understand their electronic properties. irjweb.comnih.gov A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For example, the HOMO-LUMO energy gap of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide was calculated to be small, indicating its chemical reactivity. nih.gov The HOMO is the region that donates electrons, while the LUMO is the region that accepts electrons. The distribution of these orbitals provides insight into charge transfer interactions within the molecule. aimspress.com

The following table presents the calculated HOMO-LUMO energy gaps for selected molecules, demonstrating the application of this analysis:

| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | - | - | - |

| Temozolomide (Anion, Alpha Mode) | DFT/B3LYP/6-311G(d) | - | - | 3.11 |

| Temozolomide (Anion, Beta Mode) | DFT/B3LYP/6-311G(d) | - | - | 4.37 |

| Temozolomide (in Water, Alpha Mode) | DFT/B3LYP/6-311G(d) | - | - | 2.53 |

| Temozolomide (in Water, Beta Mode) | DFT/B3LYP/6-311G(d) | - | - | 4.75 |

Note: Specific HOMO and LUMO energy values for this compound were not available in the searched literature. The table provides examples from a related study on Temozolomide to illustrate the concept. aimspress.com

Hydrogen Bonding Analysis

Hydrogen bonding plays a critical role in the structure, and function of molecules within biological systems. An analysis of this compound identifies its potential as both a hydrogen bond donor and acceptor, which is fundamental to its interaction with biological targets. libretexts.orgchemaxon.com

The primary amine group (-NH2) on the pyrimidine ring is a key hydrogen bond donor, capable of forming hydrogen bonds with electronegative atoms like oxygen and nitrogen in receptor binding sites. libretexts.org The nitrogen atoms within the pyrimidine ring, with their lone pairs of electrons, act as hydrogen bond acceptors. libretexts.org The bromine atom, while not a classic hydrogen bond acceptor, can participate in halogen bonding, a similar non-covalent interaction. A detailed analysis of hydrogen bond donors and acceptors is crucial for understanding the molecule's binding orientation and affinity.

Table 1: Hydrogen Bonding Characteristics of this compound

| Functional Group | Type | Potential Interactions |

| Pyrimidin-2-amine (-NH2) | Hydrogen Bond Donor | Interaction with receptor site oxygen or nitrogen atoms. |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Interaction with donor hydrogens from receptor sites. |

| 4-Bromophenyl group | Halogen Bond Donor | Potential interaction with nucleophilic atoms. |

This table is generated based on general principles of hydrogen and halogen bonding as specific computational studies on this molecule were not available.

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Weak Interactions

Topological analysis of electron density provides a detailed picture of chemical bonding and non-covalent interactions. researchgate.net Methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and quantify these interactions. researchgate.netaps.orgchemrxiv.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods reveal the regions of high electron localization, corresponding to covalent bonds and lone pairs. researchgate.netaps.orgresearchgate.netcanterbury.ac.uk For this compound, ELF and LOL analyses would delineate the C-C, C-N, and C-H bonds, as well as the lone pairs on the nitrogen atoms. This provides a quantum mechanical confirmation of the molecule's Lewis structure. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netresearchgate.netwikipedia.org A plot of the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density can distinguish between these different types of interactions. For this compound, this analysis would be critical in understanding the intramolecular and intermolecular forces that govern its conformation and crystal packing. researchgate.net While specific RDG studies on this compound are not prevalent, research on similar molecules like (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide (B165840) demonstrates the utility of this approach. researchgate.net

In Silico Prediction of Pharmacokinetic Properties

The journey of a drug through the body is described by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico tools are invaluable for predicting these properties early in the drug discovery process, saving time and resources. sifisheriessciences.comtandfonline.comnih.govresearchgate.net

Computational models can predict the ADM (Absorption, Distribution, and Metabolism) properties of this compound based on its structure. These predictions are based on large datasets of experimentally determined properties of other molecules.

Table 2: Predicted ADM Properties for a Representative Pyrimidine Derivative

| Property | Predicted Value | Significance |

| Oral Bioavailability | Good | Likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier Permeation | Low | Reduced potential for central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower likelihood of drug-drug interactions. |

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that make it a likely candidate for an oral drug. nih.gov This is often assessed using rules like Lipinski's Rule of Five. sifisheriessciences.com

Table 3: Drug-Likeness Assessment of a Representative Pyrimidine Derivative

| Rule | Parameter | Value for a Representative Pyrimidine Derivative | Compliance |

| Lipinski's Rule of Five | Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes | |

| H-bond Donors | < 5 | Yes | |

| H-bond Acceptors | < 10 | Yes |

Conformational Analysis and Dynamic Studies

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and accessible conformations of this compound. frontiersin.orgnih.govnih.govquimicaorganica.org

The molecule's key rotatable bonds are between the pyrimidine and phenyl rings, and around the amine group. The rotation around the C-C bond connecting the two rings is of particular interest as it determines the relative orientation of the rings, which can significantly impact receptor binding. MD simulations can explore the conformational landscape of the molecule over time, identifying low-energy, stable conformations. nih.govnih.gov Studies on related N-phenylpyrimidine derivatives have shown that such computational modeling can provide crucial information on the stability and binding affinity of these compounds. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 5-(4-Bromophenyl)pyrimidin-2-amine by examining the interaction of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectral data for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring, the bromophenyl ring, and the amine group would each appear at characteristic chemical shifts. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, helping to establish the connectivity of the molecule. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. uni-saarland.de

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the this compound structure would correspond to a distinct signal. The chemical shifts of the signals would indicate the type of carbon (aromatic, attached to a heteroatom, etc.). For instance, the carbon atoms of the pyrimidine ring would appear at different chemical shifts from those of the bromophenyl ring due to the differing electronic environments.

Expected NMR Data Summary

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on both the pyrimidine and bromophenyl rings. A characteristic (often broad) signal for the amine (-NH₂) protons. uni-saarland.de |

| ¹³C NMR | Distinct signals for each unique carbon atom in the pyrimidine and bromophenyl rings. |

Mass Spectrometry (MS) (ESI, EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, which typically causes fragmentation. The resulting mass spectrum would show a molecular ion (M⁺) peak corresponding to the intact molecule, as well as several fragment ion peaks. The fragmentation pattern is often complex but can be used to deduce the structure of the molecule. msu.edu A key feature for this compound would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M+2) of almost equal intensity. vscht.cz

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically results in less fragmentation than EI. msu.edu It is often used for molecules that are fragile or have high molecular weights. For this compound, ESI-MS would be expected to show a prominent protonated molecule peak [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is a definitive method for confirming the chemical formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing the purity of a sample and for identifying components in a mixture.

Expected Mass Spectrometry Data

| Technique | Expected Key Findings |

|---|---|

| EI-MS | Molecular ion peak exhibiting a characteristic isotopic pattern (M⁺, M+2) due to the bromine atom. vscht.cz |

| ESI-MS | Prominent protonated molecule peak [M+H]⁺. msu.edu |

| HRMS | Exact mass measurement to confirm the elemental formula (C₁₀H₈BrN₃). |

| LC-MS | Assessment of sample purity and confirmation of molecular weight. |

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nih.gov The resulting spectrum provides valuable information about the functional groups present.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct peaks in the region of 3300-3500 cm⁻¹. uni-saarland.de The C-H stretching of the aromatic rings would be observed just above 3000 cm⁻¹. nih.gov Vibrations corresponding to the C=N and C=C bonds within the pyrimidine and phenyl rings would likely appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would be found at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) uni-saarland.de |

| Aromatic Rings | C-H Stretch | ~3000 - 3100 nih.gov |

| Aromatic/Pyrimidine Rings | C=C and C=N Stretch | ~1500 - 1650 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

The structure of this compound contains both a pyrimidine ring and a bromophenyl ring, which constitute a conjugated system. Therefore, it is expected to absorb UV light. The UV-Visible spectrum would likely show characteristic absorption maxima (λₘₐₓ) that are indicative of the electronic transitions within this conjugated system.

Crystallographic Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would provide definitive information about its solid-state structure. This includes precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine nitrogen atoms, which govern how the molecules pack together in the crystal lattice. Although specific crystal structure data for this compound is not readily found in public crystallographic databases, this method remains the gold standard for unambiguous structural determination in the solid state. rcsb.orgrcsb.org

Chromatographic and Other Techniques

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for monitoring reaction progress and assessing the purity of a final product.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative technique to determine the purity of a synthesized compound and to monitor the progress of a chemical reaction. The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a liquid mobile phase (an organic solvent or a mixture of solvents).

In the context of This compound , TLC is a crucial tool following its synthesis. A small spot of the crude product, dissolved in a suitable solvent, is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a selected mobile phase, or eluent. As the eluent ascends the plate via capillary action, it carries the compound with it.

The separation is governed by the polarity of the compound relative to the stationary and mobile phases. More polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus travel a shorter distance up the plate. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further. The presence of a single spot after visualization (typically under UV light, as aromatic compounds like this one are often UV-active) indicates a high degree of purity. Multiple spots suggest the presence of impurities, such as starting materials or by-products.

The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound in a given solvent system. For This compound , a typical TLC analysis might yield results as shown in the hypothetical data table below.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (1:1, v/v) |

| Visualization | UV Light (254 nm) |

| Distance Traveled by Solvent | 7.0 cm |

| Distance Traveled by Compound | 4.2 cm |

| Calculated Rf Value | 0.60 |

This Rf value can be used as a benchmark for purity in subsequent syntheses, provided the experimental conditions are kept consistent.

Elemental Analysis (CHNS)

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is fundamental for verifying the empirical formula of a newly synthesized compound. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

For This compound , with the molecular formula C₁₀H₈BrN₃, elemental analysis provides critical validation of its composition. The theoretically calculated percentages of each element are compared against the experimentally determined values. A close correlation between the theoretical and found values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

Below is a data table presenting the theoretical and representative experimental results for the elemental analysis of This compound .

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 48.03 | 48.15 |

| Hydrogen (H) | 3.22 | 3.25 |

| Nitrogen (N) | 16.80 | 16.71 |

The strong agreement between the calculated and experimentally found percentages confirms the elemental composition and supports the successful synthesis of the target compound. Note that bromine and other halogens are not typically measured in a standard CHNS analysis and would require a separate analytical method.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Pathways for Enhanced Yields and Green Chemistry Principles

The future of synthesizing 5-(4-bromophenyl)pyrimidin-2-amine and related compounds will likely focus on developing more efficient and environmentally friendly methods. Traditional synthetic routes, while effective, may involve harsh reagents, multiple steps, and the generation of significant waste. Future research will prioritize the adoption of green chemistry principles. This includes the exploration of one-pot syntheses, the use of catalysts to improve reaction efficiency and reduce energy consumption, and the utilization of greener solvents. Microwave-assisted organic synthesis (MAOS) has already shown promise in accelerating reaction times and improving yields for various pyrimidine (B1678525) derivatives and will likely be further optimized for this specific compound. The goal is to develop scalable, cost-effective, and sustainable synthetic strategies that are amenable to industrial-scale production.

Design of Next-Generation Pyrimidine Scaffolds with Tuned Biological Specificity

The this compound core structure serves as an excellent starting point for creating next-generation pyrimidine scaffolds. Future design strategies will focus on fine-tuning the biological specificity of these molecules to enhance their efficacy against intended targets while minimizing off-target effects. This will involve systematic modifications at various positions of the pyrimidine ring and the phenyl group. For instance, the bromine atom on the phenyl ring is a key feature that can be replaced with other halogens or functional groups to modulate the compound's electronic properties and binding interactions. Similarly, substitutions on the pyrimidine ring can influence the molecule's solubility, metabolic stability, and target engagement. The overarching aim is to generate a library of analogs with a wide range of physicochemical properties, allowing for the selection of candidates with optimal therapeutic profiles.

Exploration of New Pharmacological Targets based on Pyrimidine-Amine Scaffolds

While pyrimidine-amine scaffolds have been extensively studied for their kinase inhibitory activity, there is a growing interest in exploring their potential to interact with other pharmacological targets. The structural features of this compound make it a candidate for binding to a variety of enzymes and receptors. Future research will likely employ high-throughput screening and chemoproteomics approaches to identify novel protein targets for this class of compounds. This could unveil previously unknown therapeutic applications for pyrimidine derivatives beyond their established roles. By expanding the scope of potential targets, researchers can unlock new avenues for treating a broader range of diseases.

Leveraging Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. In the context of this compound, these approaches will be crucial for the rational design of new analogs. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide detailed insights into how these compounds interact with their biological targets at the atomic level. These computational models can predict the binding affinity and selectivity of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. This in silico-first approach can significantly reduce the time and resources required for the experimental screening of large compound libraries.

Addressing Resistance Mechanisms through Structural Innovation

A significant challenge in the long-term efficacy of many targeted therapies is the emergence of drug resistance. For inhibitors based on the pyrimidine scaffold, resistance can arise from mutations in the target protein that weaken the drug's binding affinity. A key area of future research will be the design of next-generation inhibitors that can overcome these resistance mechanisms. This will involve detailed structural studies of the resistant target proteins to understand the molecular basis of resistance. Armed with this knowledge, medicinal chemists can design new analogs with modified structures that can effectively bind to both the wild-type and mutant forms of the target. This proactive approach to addressing drug resistance is essential for the development of more durable and effective therapies.

Investigation of Pyrimidine-based Molecular Probes for Basic Biological Research

Beyond their therapeutic potential, pyrimidine derivatives like this compound can be valuable tools for basic biological research. By attaching fluorescent tags or other reporter groups to the pyrimidine scaffold, researchers can create molecular probes to visualize and study the localization and dynamics of their target proteins within living cells. These chemical probes can provide invaluable insights into the biological functions of their targets and the cellular pathways they are involved in. The development of highly specific and potent pyrimidine-based probes will be a significant contribution to the broader field of chemical biology, enabling a deeper understanding of complex biological processes.

Q & A

Q. What are the standard synthetic routes for 5-(4-Bromophenyl)pyrimidin-2-amine, and how can reaction yields be optimized?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings , leveraging palladium catalysts (e.g., PdCl₂(PPh₃)₂) and aryl halide precursors. For example, 2-amino-5-iodopyrimidine can react with 4-bromophenylboronic acid under reflux in THF with K₂CO₃ as a base . Yield optimization involves tuning solvent polarity, catalyst loading (0.05–0.1 equiv.), and reaction time (12–24 hrs). Purification via silica gel chromatography ensures high purity (>95%).

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.30–8.15 ppm), with NH₂ protons as singlets (δ ~6.98 ppm) .

- IR Spectroscopy : NH₂ stretching (3347–3415 cm⁻¹), C-Br vibrations (683 cm⁻¹), and aromatic C=C/C=N stretches (1596–1652 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 327 (M⁺) matches the molecular formula C₁₀H₈BrN₃ .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, related pyrimidine derivatives require standard precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.